(-)-Leukotriene A4 methyl ester
Description
Overview of the Arachidonic Acid Cascade and Eicosanoid Biosynthesis Pathways
Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgcreative-proteomics.com These molecules are not stored within cells but are synthesized on demand in response to various stimuli, playing a key role in both physiological and pathological processes. creative-proteomics.com The arachidonic acid cascade begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. creative-proteomics.com Once liberated, arachidonic acid can be metabolized by three major enzymatic pathways:
Cyclooxygenase (COX) Pathway : This pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in processes like inflammation, fever, and blood clotting. creative-proteomics.comresearchgate.net
Lipoxygenase (LOX) Pathway : This pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are potent mediators of inflammation and allergic reactions. researchgate.netnih.gov
Cytochrome P450 (CYP) Pathway : This pathway leads to the formation of other hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). researchgate.net
Eicosanoids typically act as autocrine or paracrine signaling agents, affecting their cells of origin or nearby cells, respectively. wikipedia.org The balance and interplay between these pathways are critical for maintaining homeostasis and for the resolution of inflammation. nih.gov
Pivotal Role of Leukotriene A4 as a Central Epoxide Intermediate
Within the lipoxygenase (LOX) pathway, Leukotriene A4 (LTA4) holds a pivotal position as an unstable epoxide intermediate. mdpi.com The biosynthesis of LTA4 is initiated by the enzyme 5-lipoxygenase (5-LOX), which first converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). mdpi.com Subsequently, the same enzyme, 5-LOX, catalyzes the dehydration of 5-HPETE to form the epoxide LTA4. mdpi.comresearchgate.net
LTA4 serves as a crucial branching point in the leukotriene biosynthetic pathway. caymanchem.com It can be enzymatically converted into two distinct and biologically active molecules:
Leukotriene B4 (LTB4) : Formed by the action of the enzyme Leukotriene A4 hydrolase (LTA4H), LTB4 is a potent chemoattractant for neutrophils and is heavily involved in the acute inflammatory response. mdpi.com
Leukotriene C4 (LTC4) : Formed by the conjugation of LTA4 with glutathione (B108866), a reaction catalyzed by LTC4 synthase. wikipedia.orgcaymanchem.com LTC4 is a key member of the cysteinyl leukotrienes, which are known to cause bronchoconstriction in asthma and other allergic conditions. creative-proteomics.com
The fate of LTA4 is a tightly regulated process that determines the specific type of inflammatory response mounted by a cell. Furthermore, LTA4 can be transferred to adjacent cells that may lack the ability to produce it but possess the enzymes to convert it into LTB4 or LTC4, a process known as transcellular metabolism. caymanchem.com
Rationale for Utilizing (-)-Leukotriene A4 Methyl Ester as a Stable Research Substrate
The intrinsic chemical instability of Leukotriene A4, with its reactive epoxide ring, presents significant challenges for in vitro research. mdpi.comcaymanchem.com In an aqueous environment at a neutral pH, LTA4 has a very short half-life, rapidly undergoing non-enzymatic hydrolysis to form biologically inactive dihydroxy acids. nih.govnih.gov This instability makes it difficult to handle, store, and use as a substrate in experimental settings.
To overcome this limitation, researchers utilize this compound. The esterification of the carboxylic acid group significantly increases the molecule's stability, making it a more practical tool for studying the enzymes involved in leukotriene metabolism. caymanchem.com This methyl ester form can be easily hydrolyzed back to the active LTA4 free acid just prior to use in an experiment. caymanchem.comnih.gov
The increased stability of the methyl ester allows for more accurate and reproducible studies of enzymes like LTA4 hydrolase and LTC4 synthase. nih.govnih.gov While the methyl ester itself is less potent or inactive compared to the free acid, its utility lies in its ability to serve as a stable precursor that can be reliably converted to the highly reactive LTA4 when needed. nih.govnih.gov
| Compound | Solvent/Buffer | Half-life |
| Leukotriene A4 | Water (pH 7.4) | 14 seconds |
| Leukotriene A4 | Tris buffer with bovine serum albumin | Significantly prolonged |
| Leukotriene A4 Methyl Ester | Stored at -80°C | ≥ 1 year |
Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+ |
InChI Key |
WTKAVFHPLJFCMZ-DZFNPKJTSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Enzymatic Transformations and Metabolic Pathways Involving Leukotriene A4 Methyl Ester
Biosynthesis of Leukotriene A4 Precursor
The initial and rate-limiting step in the production of all leukotrienes from arachidonic acid is catalyzed by 5-lipoxygenase (5-LO). nih.gov This process is intricately regulated and requires the presence of the 5-lipoxygenase activating protein (FLAP). taylorandfrancis.comnih.gov
Role of 5-Lipoxygenase (5-LO) and 5-Lipoxygenase Activating Protein (FLAP)
5-Lipoxygenase (5-LO) is a non-heme, iron-containing enzyme that carries out a two-step reaction on arachidonic acid. nih.govtaylorandfrancis.com Initially, it catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govnih.gov Subsequently, it facilitates a dehydration step to produce the unstable epoxide intermediate, leukotriene A4 (LTA4). nih.govtaylorandfrancis.com
The 5-lipoxygenase activating protein (FLAP) is an integral nuclear membrane protein essential for leukotriene synthesis in intact cells. nih.govnih.gov While FLAP itself does not possess enzymatic activity, it is believed to facilitate the interaction between 5-LO and its substrate, arachidonic acid, at the nuclear membrane. nih.govnih.gov By binding both arachidonic acid and 5-LO, FLAP effectively increases the local concentration of the substrate for the enzyme to act upon. nih.gov This colocalization is a critical regulatory step, and inhibitors of FLAP can block leukotriene synthesis by preventing the translocation of 5-LO from the cytosol to the membrane. capes.gov.br
The necessity of both 5-LO and FLAP for leukotriene production is underscored by the fact that FLAP expression is detected in all cell types where 5-LO mRNA is present and leukotrienes are synthesized. nih.gov
Cellular and Subcellular Localization of Leukotriene A4 Biosynthesis
Leukotriene biosynthesis primarily occurs in cells of myeloid origin, including neutrophils, eosinophils, monocytes/macrophages, and mast cells. nih.gov The expression of both 5-LO and FLAP is highest in neutrophils. nih.gov
The key enzymes and proteins involved in LTA4 biosynthesis are localized to specific subcellular compartments. 5-LO is typically found in the cytosol in its inactive state. taylorandfrancis.com Upon cellular activation, it translocates to the nuclear envelope, where FLAP is located. nih.govtaylorandfrancis.com This translocation is a crucial event for the initiation of leukotriene synthesis.
The subsequent conversion of LTA4 to other leukotrienes also occurs in specific cellular compartments. For instance, leukotriene C4 synthase, which converts LTA4 to LTC4, is found at microsomal membranes. taylorandfrancis.com In human polymorphonuclear granulocytes, the major activity for 5-lipoxygenase is found in the 200,000 g precipitate, while glutathione-S-transferase activity, involved in LTC4 synthesis, is mainly present in the 200,000 g supernatant. nih.gov
Conversion of Leukotriene A4 to Leukotriene B4 by Leukotriene A4 Hydrolase
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade. wikipedia.orgnih.govnih.gov It catalyzes the conversion of LTA4 to the potent chemoattractant, leukotriene B4 (LTB4). wikipedia.orgmdpi.com
Epoxide Hydrolase Activity of Leukotriene A4 Hydrolase
LTA4H belongs to the family of hydrolases that act on ether bonds. wikipedia.org The enzyme's primary function in the context of leukotriene metabolism is its epoxide hydrolase activity, which specifically targets the epoxide ring of LTA4. wikipedia.orgnih.gov This reaction involves the addition of a water molecule across the epoxide, leading to the formation of LTB4. wikipedia.org The high reactivity of the strained epoxide ring in LTA4 drives this reaction forward. wikipedia.org
The catalytic mechanism involves the activation of a water molecule by the enzyme, which then acts as a nucleophile. ebi.ac.uk In a proposed mechanism, the C1 carboxylate group of LTA4 anchors to an arginine residue (Arg563), while the zinc ion and a tyrosine residue (Tyr383) coordinate to the epoxide oxygen. mdpi.com A catalytic water molecule, polarized by the zinc ion and a glutamate (B1630785) residue (Glu271), is thought to initiate an acid-induced opening of the epoxide ring. mdpi.com
Substrate Specificity for Leukotriene A4 and its Isomers
LTA4H exhibits a high degree of substrate specificity for LTA4. While it can hydrolyze other epoxide-containing molecules, its efficiency is greatest with LTA4. The enzyme is also capable of acting as an aminopeptidase (B13392206), cleaving the N-terminal amino acid from peptide substrates. wikipedia.orgnih.gov The best-recognized proteinogenic amino acid for its aminopeptidase activity is arginine. nih.gov However, studies have shown that certain unnatural amino acids, such as the benzyl (B1604629) ester of aspartic acid, can be cleaved with significantly higher efficiency. nih.gov
The enzyme demonstrates a preference for tripeptides with an N-terminal arginine over other peptide substrates. nih.gov This dual functionality suggests that LTA4H may play roles in both the initiation and resolution phases of inflammation. pnas.org
Mechanism-Based Inactivation of Leukotriene A4 Hydrolase by (-)-Leukotriene A4 Methyl Ester
This compound, a synthetic analog of LTA4, acts as a mechanism-based inactivator, or "suicide substrate," of LTA4 hydrolase. nih.gov This means that the enzyme processes the methyl ester in a manner similar to its natural substrate, LTA4, but this catalytic process leads to the irreversible inactivation of the enzyme. nih.govcapes.gov.br
The inactivation process is characterized by the following:
It is a pseudo-first-order process that obeys saturation kinetics. nih.gov
The loss of enzymatic activity is proportional to the concentration of the substrate. nih.gov
For every certain amount of LTB4 formed, a corresponding percentage of hydrolase activity is lost. nih.gov
The inactivation affects both the epoxide hydrolase and aminopeptidase activities of the enzyme, suggesting a single or overlapping active site for both functions. capes.gov.brnih.gov
Kinetic studies have determined the apparent inactivation constant (KI) and the first-order rate constant (ki) for both LTA4 and its methyl ester. nih.gov For LTA4, the KI is 28 µM and the ki is 0.35 min-1. nih.gov LTA4 methyl ester is a similarly potent inactivator with a KI of 25 µM and a ki of 0.1 min-1. nih.gov
Mass spectrometry analysis has confirmed that this inactivation involves the covalent modification of the enzyme, with a 1:1 stoichiometry of the LTA4 molecule to the enzyme. capes.gov.brnih.gov This covalent adduct formation is proportional to the loss of enzymatic activity. capes.gov.brnih.gov
The table below summarizes the kinetic parameters for the mechanism-based inactivation of LTA4 hydrolase.
| Substrate | Apparent Inactivation Constant (KI) | First-Order Rate Constant (ki) |
| Leukotriene A4 | 28 µM | 0.35 min⁻¹ |
| Leukotriene A4 Methyl Ester | 25 µM | 0.1 min⁻¹ |
This specific inactivation process has implications for regulating cellular LTB4 formation and may provide a basis for monitoring the transcellular biosynthesis of LTB4 in vivo. nih.gov
Conversion of Leukotriene A4 to Leukotriene C4 by Leukotriene C4 Synthase
Another crucial metabolic route for LTA4 is its conversion to Leukotriene C4 (LTC4), the parent of the cysteinyl leukotrienes, which are potent mediators of asthma and inflammation. nih.govki.se This reaction is catalyzed by the specific enzyme Leukotriene C4 synthase (LTC4S). nih.govki.sereactome.org
Role of Glutathione (B108866) S-Transferases in Leukotriene C4 Formation
The conversion of LTA4 to LTC4 involves the conjugation of LTA4 with reduced glutathione (GSH). nih.govki.sereactome.org While this is chemically a glutathione S-transferase (GST) reaction, the enzyme responsible, LTC4S, is distinct from the broad-specificity cytosolic and microsomal GSTs that primarily function in xenobiotic detoxification. reactome.orgnih.gov LTC4S is a homodimeric, perinuclear membrane-bound protein with a very narrow substrate specificity, highlighting its specialized role in lipid mediator biosynthesis. reactome.org Studies in mammalian skin have shown that GSTs, particularly the Pi class isozyme, can catalyze the formation of LTC4-methyl ester from LTA4-methyl ester, suggesting that while LTC4S is the primary enzyme, other GSTs may contribute to this pathway in certain tissues. nih.gov
Comparative Substrate Efficiency of this compound versus Leukotriene A4 Free Acid
Research indicates that this compound is an effective substrate for LTC4 synthase, comparable in activity to the natural LTA4 free acid. The methyl ester is often the substrate of choice for in vitro assays due to its greater chemical stability compared to the highly labile free acid. caymanchem.com Kinetic studies have been performed to characterize the efficiency of LTC4 synthase. While direct comparative kinetic data for LTA4 methyl ester versus the free acid are not extensively detailed in all studies, the parameters for the natural substrate LTA4 provide a benchmark for the enzyme's high efficiency. For instance, human LTC4 synthase exhibits a low micromolar apparent Michaelis constant (Km) for LTA4, indicating a high affinity for its substrate.
| Enzyme Source | Substrate | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Reference |
|---|---|---|---|---|
| Human Platelets | LTA4 | 1.3 | 174 | scbt.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LTA4 | 5.8 | 15 | scbt.com |
| Human LTC4 Synthase (recombinant) | LTA4 | 3.6 | 1,300,000 | nih.gov |
| Mouse LTC4 Synthase (recombinant) | LTA4 | ~36 (assay concentration) | - | nih.gov |
Alternative Metabolic Fates of Leukotriene A4
Beyond its conversion to LTB4 and LTC4, LTA4 can be shunted into alternative pathways, most notably leading to the synthesis of lipoxins, a class of specialized pro-resolving mediators that actively dampen inflammation. caymanchem.comresearchgate.netnih.gov
Divergent Pathways Leading to Lipoxin Biosynthesis via 15-Lipoxygenase
The biosynthesis of lipoxins from LTA4 is a prime example of transcellular metabolism, where an intermediate produced by one cell type is utilized by a neighboring cell. researchgate.netresearchgate.netresearchgate.net For instance, neutrophils, which are rich in 5-lipoxygenase (5-LO), can generate LTA4 and release it. researchgate.net This released LTA4 can then be taken up by cells possessing 12- or 15-lipoxygenase (15-LO), such as platelets or epithelial cells, and converted into lipoxins. researchgate.netnih.govresearchgate.netresearchgate.net
The key enzymatic step is the introduction of a second oxygen molecule into the LTA4 structure at carbon 15, a reaction catalyzed by 15-LO. nih.govresearchgate.netatsjournals.org This leads to the formation of Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) and their isomers. nih.gov Various lipoxygenases exhibit different efficiencies in this conversion. Kinetic studies have revealed that human lipoxygenases generally have a lower apparent Km for LTA4 compared to other tested lipoxygenases, indicating a higher affinity. nih.gov The specific profile of lipoxin products can vary depending on the specific lipoxygenase enzyme involved. nih.gov
| Lipoxygenase Source | Enzyme Type | Apparent Km for LTA4 (µM) | Reference |
|---|---|---|---|
| Human Recombinant Platelet | 12-Lipoxygenase | 9 | nih.gov |
| Human Platelet Cytosolic Fraction | 12-Lipoxygenase | ~27 | nih.gov |
| Human Eosinophil Cytosolic Fraction | 15-Lipoxygenase | ~27 | nih.gov |
| Porcine Leukocyte | 12-Lipoxygenase | ~58 | nih.gov |
| Rabbit Reticulocyte | 15-Lipoxygenase | ~83 | nih.gov |
Transcellular Metabolism of Leukotriene A4 and the Role of Its Methyl Ester Analogue
Intercellular Transfer of Leukotriene A4
The transfer of LTA4 between cells is a key step in the amplification and diversification of the inflammatory response. nih.govnih.gov This intercellular communication allows for the production of specific leukotrienes by cells that are appropriately equipped with the necessary downstream enzymes. jci.orgnih.gov
Donor and Acceptor Cell Types in Transcellular Biosynthesis
The primary producers, or donor cells , of LTA4 are those that express 5-lipoxygenase, an enzyme predominantly found in cells of myeloid origin. jci.orgnih.gov These include:
Neutrophils: These are abundant leukocytes that are among the first responders to sites of inflammation and are major producers of LTA4. nih.govashpublications.org
Eosinophils, Monocytes/Macrophages, and Mast Cells: These immune cells also express 5-LO and contribute to the pool of available LTA4. jci.orgnih.gov
Once produced, LTA4 can be transferred to various acceptor cells that may not express 5-LO but contain the enzymes necessary to convert LTA4 into other leukotrienes. jci.orgnih.govpharmgkb.org Notable acceptor cells include:
Platelets: While lacking 5-LO, platelets can efficiently convert neutrophil-derived LTA4 into leukotriene C4 (LTC4). nih.govnih.govosti.gov This interaction between neutrophils and platelets is a significant source of LTC4. nih.govosti.gov
Erythrocytes: Human red blood cells can take up LTA4 and transform it into leukotriene B4 (LTB4). nih.govnih.gov
Endothelial Cells: The cells lining blood vessels can also act as acceptor cells, converting LTA4 from leukocytes into LTB4, LTC4, and other downstream metabolites. nih.govnih.gov This process can modulate the local inflammatory environment. nih.gov
Table 1: Key Donor and Acceptor Cells in LTA4 Transcellular Metabolism
| Cell Type | Role in LTA4 Metabolism | Primary Leukotriene Produced from LTA4 |
| Neutrophils | Donor | LTB4 (also releases LTA4) |
| Platelets | Acceptor | LTC4 |
| Erythrocytes | Acceptor | LTB4 |
| Endothelial Cells | Acceptor | LTB4, LTC4, LTD4, LTE4 |
| Mast Cells | Donor | LTC4 (also releases LTA4) |
| Macrophages | Donor/Acceptor | LTB4, LTC4 |
Mechanisms of Leukotriene A4 Protection and Transport during Transcellular Processes
The inherent chemical instability of LTA4 presents a challenge for its successful transfer between cells. nih.gov However, specific mechanisms have evolved to protect and transport this reactive molecule.
Protein-Mediated Stabilization of Leukotriene A4
To counteract its short half-life, LTA4 can be stabilized by binding to proteins. nih.govnih.gov This protective binding is crucial for enabling LTA4 to traverse the extracellular space and reach acceptor cells intact. nih.gov
Albumin: This abundant plasma protein has been shown to prolong the aqueous half-life of LTA4. nih.govnih.gov The binding of LTA4 to a hydrophobic microenvironment within the albumin molecule is thought to be responsible for this stabilizing effect. nih.gov This interaction is significant as it suggests that albumin is not merely an inert carrier but an active participant in modulating the stability of eicosanoids. nih.gov
Fatty Acid-Binding Proteins (FABPs): A cytosolic fatty acid-binding protein has been identified as a factor that can significantly increase the chemical half-life of LTA4. nih.gov Specifically, rat epithelial fatty acid-binding protein (E-FABP) was found to extend the half-life of LTA4 from less than 3 seconds to approximately 7 minutes at 37°C. nih.gov This finding highlights a novel role for FABPs in leukotriene biosynthesis, facilitating the availability of LTA4 for enzymatic processing in different cellular compartments. nih.gov
Table 2: Proteins Involved in the Stabilization of Leukotriene A4
| Protein | Mechanism of Stabilization | Significance |
| Albumin | Sequesters LTA4 in a hydrophobic microenvironment, prolonging its aqueous half-life. nih.gov | Allows for the persistence of LTA4 in the extracellular space, facilitating its transfer between cells. nih.govnih.gov |
| Epithelial Fatty Acid-Binding Protein (E-FABP) | Increases the effective chemical half-life of LTA4 in the cytosol. nih.gov | Permits LTA4 to be available for further enzymatic processing in various cellular regions. nih.gov |
Chemical Synthesis and Derivatization Strategies for Leukotriene A4 Methyl Ester
Total Chemical Synthesis Methodologies for (-)-Leukotriene A4 Methyl Ester
The total synthesis of LTA4 methyl ester is a significant challenge in organic chemistry, primarily due to the molecule's stereochemical complexity and the inherent instability of the 5,6-epoxide ring. youtube.com Several research groups have successfully devised synthetic routes, with the work of Nobel laureate E.J. Corey being particularly seminal in the field. creative-proteomics.com
Stereoselective Synthetic Approaches
A cornerstone of modern synthetic strategies for LTA4 methyl ester is the precise control of stereochemistry at its multiple chiral centers and the geometry of its double bonds. A widely adopted and powerful method for establishing the critical epoxide stereochemistry is the Sharpless asymmetric epoxidation. nih.gov This reaction utilizes a titanium isopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols, which are key precursors in the synthesis. nih.gov The predictability and high stereoselectivity of the Sharpless epoxidation have made it an invaluable tool for constructing the optically active epoxide building blocks required for the synthesis of (-)-LTA4 methyl ester. nih.gov
Key Reactions and Intermediates in Synthesis
The total synthesis of LTA4 methyl ester involves a sequence of carefully orchestrated chemical reactions and the formation of specific key intermediates. One notable strategy involves the use of polyacetylenic intermediates, which provides a stereospecific pathway to the desired Z-configured double bonds through controlled hydrogenation reactions. nih.govnih.gov
Key intermediates that have been synthesized and utilized in various routes include:
Trideca-1,4,7-triyne: This C13 polyacetylenic fragment serves as a precursor to the omega-end of the LTA4 molecule. nih.gov
Methyl 6-formyl-5,6-trans-epoxyhexanoate: This fragment contains the crucial trans-epoxide and the ester functionality, representing the C1-C7 portion of the target molecule. nih.gov
Chiral 2,3-epoxy alcohols: Generated via the Sharpless asymmetric epoxidation, these are versatile building blocks for the synthesis of complex, biologically active molecules like LTA4 methyl ester. nih.gov
The assembly of these intermediates often involves carbon-carbon bond-forming reactions, such as the condensation of acetylenide anions. nih.gov The strategic use of these reactions and intermediates allows for the construction of the full carbon skeleton of LTA4 methyl ester with the correct stereochemistry and double bond geometry.
Preparation of Deuterated Analogues of this compound
Deuterated analogs of LTA4 methyl ester are indispensable tools for its accurate quantification in biological samples. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, creates a heavier version of the molecule that can be distinguished by mass spectrometry.
Isotopic Labeling Strategies and Positions
The synthesis of deuterated LTA4 methyl ester involves the introduction of deuterium atoms at specific positions in the molecule. A common strategy is the preparation of tetradeuterated LTA4 methyl ester, specifically methyl-[11,12,14,15-²H₄]-(5S,6S)-oxido-(7E,9E,11Z,14Z)-eicosatetraenoate. nih.gov The synthesis of such labeled compounds requires the use of deuterated starting materials or reagents at appropriate steps in the synthetic sequence. For instance, the synthesis of other deuterated leukotrienes, such as [¹⁴,¹⁵,¹⁷,¹⁷,¹⁸,¹⁸-²H₆]LTE₄ and [²⁰,²⁰,²⁰-²H₃]LTE₄, has been reported, demonstrating various isotopic labeling strategies. nih.gov The choice of labeling position is critical to ensure that the label is not lost during metabolic processes and provides a distinct mass shift for mass spectrometric detection.
Utility of Deuterated Standards in Quantitative Analysis
Deuterated standards are primarily used in a powerful analytical technique known as isotope dilution mass spectrometry (ID-MS). nih.govnih.gov This method is considered the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high accuracy and precision. researchgate.net
The utility of deuterated LTA4 methyl ester and other leukotriene standards in quantitative analysis can be summarized as follows:
Internal Standard: A known amount of the deuterated standard is added to a biological sample at the beginning of the sample preparation process. nih.gov This internal standard behaves chemically and physically almost identically to the endogenous, non-labeled analyte throughout extraction, purification, and chromatographic separation.
Correction for Sample Loss and Ionization Variability: By measuring the ratio of the non-labeled analyte to the deuterated internal standard using mass spectrometry, any losses incurred during sample processing can be accurately corrected. nih.gov It also compensates for variations in instrument response (ion suppression or enhancement) that can occur in complex samples. researchgate.net
Accurate and Reproducible Quantification: The use of stable isotope-labeled internal standards ensures high accuracy and reproducibility in the quantification of leukotrienes, even at the very low concentrations typically found in biological systems. creative-proteomics.comnih.gov Techniques like ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) coupled with these standards allow for sensitive and selective detection. nih.gov
| Application of Deuterated Standards | Technique | Advantage |
| Internal Standard for Quantification | Isotope Dilution Mass Spectrometry (ID-MS) | Corrects for sample loss and matrix effects, ensuring high accuracy. |
| Pathway Elucidation | LC-MS/MS | Enables precise tracking and quantification of metabolites in biological pathways. |
| Validation of Immunoassays | Comparative Analysis | Provides a "gold standard" for assessing the specificity and accuracy of other analytical methods like EIAs. nih.govresearchgate.net |
Advanced Analytical Methodologies and Research Applications Utilizing Leukotriene A4 Methyl Ester
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of lipid mediators. When coupled with chromatographic separation, it becomes a powerful tool for the quantification of leukotrienes and their metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Analysis
Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for the analysis of eicosanoids. However, the inherent characteristics of leukotrienes, including (-)-LTA4 methyl ester, present challenges for direct GC-MS analysis. Their low volatility and thermal instability necessitate derivatization to convert them into forms amenable to gas-phase analysis.
A common strategy involves the conversion of the analyte into a more volatile and thermally stable derivative. For (-)-LTA4 methyl ester, this would typically involve further chemical modification. A well-established derivatization approach for compounds with active hydrogens is silylation, though for enhanced detection, acylation with fluorinated groups is often preferred. For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. This process converts the molecule into a pentafluoropropionyl derivative, which exhibits improved chromatographic behavior and significantly enhanced sensitivity for electron capture detection in GC-MS. nih.gov
While specific protocols detailing the direct GC-MS analysis of (-)-LTA4 methyl ester are not prevalent in recent literature, the general methodology for related compounds involves:
Hydrolysis and Extraction: The methyl ester may be hydrolyzed to the free acid, followed by extraction from the biological matrix.
Derivatization: The extracted analyte is derivatized to increase volatility and detector response.
GC Separation: The derivatized compound is separated from other components on a capillary GC column.
MS Detection: The mass spectrometer is used for identification and quantification, often in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for maximum specificity.
The use of stable isotope-labeled internal standards, such as deuterated leukotriene methyl esters, is critical for accurate quantification to correct for sample loss during preparation and analysis. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Leukotriene Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has largely become the method of choice for the analysis of leukotrienes due to its high sensitivity, specificity, and applicability to a wide range of biological matrices without the need for extensive derivatization to increase volatility. nih.govumn.edu
For the analysis of (-)-LTA4 methyl ester, a reversed-phase HPLC system coupled to a tandem mass spectrometer is typically employed. The inherent instability of the epoxide moiety in LTA4 and its ester requires careful optimization of the analytical conditions. nih.gov The use of alkaline mobile phases has been shown to improve the stability of LTA4 during chromatographic separation, allowing for its direct analysis. nih.gov
A typical LC-MS/MS workflow for (-)-LTA4 methyl ester would involve:
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analyte from biological samples like plasma or cell culture media.
Chromatographic Separation: A C18 reversed-phase column is used to separate the analyte from isomers and other interfering substances.
Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for generating molecular anions of leukotrienes. nih.gov
Mass Analysis: A tandem quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition.
Based on studies of LTA4, the following mass transitions could be expected for its methyl ester derivative in an MS/MS experiment:
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| (-)-Leukotriene A4 Methyl Ester | 331.2 [M-H]⁻ | 261, 163 | Negative ESI |
| Data inferred from analysis of the free acid, Leukotriene A4. nih.gov |
The development and validation of such methods are rigorous, with parameters like accuracy, precision, linearity, and the lower limit of quantification being thoroughly assessed to ensure reliable results. nih.govumn.edu
Derivatization Strategies for Enhanced Analytical Detection and Stability
The primary reason for using (-)-LTA4 methyl ester in research is its enhanced stability compared to the free acid form, LTA4, which has a very short half-life in aqueous solutions. caymanchem.commedchemexpress.comnih.gov The methyl esterification of the carboxylic acid group protects it from rapid degradation, allowing for storage and handling. caymanchem.com
Beyond this inherent stability, further derivatization can be employed to enhance analytical detection, particularly for GC-MS as previously discussed. For LC-based methods, while often not essential for MS detection, derivatization can be used to improve chromatographic properties or to introduce a fluorescent tag for HPLC with fluorescence detection, a technique that can offer high sensitivity.
Key derivatization strategies include:
Esterification: The conversion of the native LTA4 to its methyl ester is the most fundamental derivatization for stability. caymanchem.com
Acylation with Fluorinated Groups: Reagents like PFPA can be used to create derivatives that are highly responsive to electron capture detectors in GC-MS. nih.gov
Formation of PFB Esters: Using reagents like pentafluorobenzyl bromide (PFB-Br), a PFB ester can be formed, which is also highly suitable for sensitive GC-MS analysis in electron capture negative ion chemical ionization (ECNICI) mode. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of leukotrienes. Due to the instability of LTA4, a common research approach involves the use of the more stable (-)-LTA4 methyl ester as a starting material, which is then hydrolyzed immediately before use to generate the active LTA4. nih.govmdpi.com
The process typically involves the alkaline hydrolysis of the methyl ester. Studies have shown that hydrolysis in acetone (B3395972) yields a greater amount of LTA4 compared to hydrolysis in methanol. nih.gov The optimal conditions for hydrolysis have been reported to be a 60-minute incubation period. nih.gov
Once hydrolyzed, the resulting LTA4 can be separated and purified from reaction byproducts, such as leukotriene B4 methoxy (B1213986) isomers, using reversed-phase HPLC. nih.gov The separation is monitored by UV detection, taking advantage of the conjugated triene system present in leukotrienes, which gives a characteristic UV absorbance maximum around 270-280 nm. For (-)-LTA4 methyl ester, the absorbance maximum is at 279 nm. caymanchem.com
A summary of a typical HPLC procedure is provided below:
| Step | Description | Key Parameters | Reference |
| 1. Hydrolysis | Alkaline hydrolysis of (-)-LTA4 methyl ester to generate LTA4. | Reagent: NaOH in acetone/water. Time: 60 minutes. | nih.govmdpi.com |
| 2. Separation | Reversed-phase HPLC to separate LTA4 from byproducts. | Column: C18. Detection: UV at ~279 nm. | caymanchem.comnih.gov |
| 3. Stabilization | Addition of bovine serum albumin (BSA) to the buffer can significantly prolong the half-life of the purified LTA4. | - | nih.gov |
This method allows researchers to have a fresh, purified source of the highly reactive LTA4 for use in various biological assays.
Radiometric and Enzyme Activity Assays Employing this compound as Substrate
(-)-LTA4 methyl ester serves as a crucial substrate precursor in a variety of radiometric and enzyme activity assays designed to study the enzymes involved in the leukotriene pathway. mdpi.comnih.gov Its stability allows for convenient handling and storage before it is converted to the active substrate, LTA4, within the assay system.
A primary application is in the study of Leukotriene A4 Hydrolase (LTA4H) , a bifunctional enzyme that converts LTA4 into the potent chemoattractant Leukotriene B4 (LTB4). nih.govuniprot.org In these assays, (-)-LTA4 methyl ester is hydrolyzed to LTA4, which then acts as the substrate for LTA4H. The activity of the enzyme is determined by measuring the amount of LTB4 produced, typically quantified by HPLC or LC-MS/MS. mdpi.com These assays are fundamental for screening and characterizing inhibitors of LTA4H. mdpi.comacs.org
Another important group of enzymes studied using this substrate are Glutathione (B108866) Transferases (GSTs) . Specific GST isoenzymes catalyze the conjugation of LTA4 with glutathione to form Leukotriene C4 (LTC4). Research has demonstrated that various rat liver cytosolic GSTs can catalyze the conversion of LTA4 methyl ester directly to LTC4 monomethyl ester. nih.gov The activity of different GST isoenzymes has been quantified, showing significant variation in their catalytic efficiency.
The following table summarizes the Vmax values for the conversion of LTA4 methyl ester by different rat glutathione transferase isoenzymes:
| Enzyme | Vmax (nmol x min⁻¹ x mg protein⁻¹) |
| Glutathione Transferase 4-4 | 615 |
| Glutathione Transferase 3-4 | 160 |
| Glutathione Transferase 1-1 | < 20 |
| Glutathione Transferase 1-2 | < 20 |
| Glutathione Transferase 2-2 | < 20 |
| Glutathione Transferase 3-3 | < 20 |
| Data from a study on cytosolic rat glutathione transferases. nih.gov |
In radiometric assays, a radiolabeled version of LTA4 methyl ester could be used. This would allow for the highly sensitive detection and quantification of the enzymatic products by tracking the radiolabel through techniques like scintillation counting after chromatographic separation of the products.
Molecular Enzymology and Structural Biology of Leukotriene A4 Methyl Ester Interactions
Active Site Architecture and Catalytic Mechanism of Leukotriene A4 Hydrolase
Leukotriene A4 Hydrolase is a bifunctional zinc metalloenzyme, possessing both an epoxide hydrolase and an aminopeptidase (B13392206) activity, which occur at overlapping active sites within a deep, L-shaped cleft. plos.orgnih.gov The structure of LTA4H is comprised of three domains: an N-terminal, a catalytic, and a C-terminal domain, which are packed together to form this catalytic cleft. mdpi.complos.org The catalytic domain itself is characterized by a fold similar to that of thermolysin. nih.gov
The epoxide hydrolase function of LTA4H catalyzes the conversion of the unstable epoxide LTA4 into LTB4. mdpi.complos.org This reaction is the final and rate-limiting step in the biosynthesis of LTB4, a powerful chemoattractant for neutrophils and other immune cells. mdpi.comnih.gov The enzyme is a cytosolic protein found in numerous mammalian tissues. researchgate.net
The catalytic activity of LTA4H is critically dependent on a coordinated zinc ion (Zn²⁺) and a specific network of amino acid residues within its active site.
Zinc Ion Coordination: The zinc ion is a central feature of the active site and is essential for the catalytic function. It is coordinated by three amino acid residues: Histidine 295 (His295), Histidine 299 (His299), and Glutamate (B1630785) 318 (Glu318). plos.org This coordination is a hallmark of the M1 family of zinc-containing aminopeptidases.
Key Catalytic Residues: Several other amino acid residues play crucial roles in the catalytic mechanism of the epoxide hydrolase activity:
Glu271: This residue is thought to polarize a water molecule, which then initiates the opening of the epoxide ring of LTA4. mdpi.com
Asp375: This residue guides the nucleophilic attack of the activated water molecule at the C-12 position of the substrate, leading to the formation of LTB4. mdpi.com
Tyr383: This tyrosine acts as a proton donor during the reaction. mdpi.com
Arg563 and Lys565: These residues form a carboxylate recognition site, anchoring the C1 carboxylate group of the LTA4 substrate and ensuring its proper alignment within the active site for catalysis. mdpi.com
The catalytic process involves an acid-induced opening of the epoxide ring, which generates a carbocation intermediate. This is followed by a stereospecific nucleophilic attack by a water molecule to form the diol product, LTB4. mdpi.com
Table 1: Key Residues in the Active Site of Leukotriene A4 Hydrolase
| Residue | Function | Reference |
| His295 | Zn²⁺ Coordination | plos.org |
| His299 | Zn²⁺ Coordination | plos.org |
| Glu318 | Zn²⁺ Coordination | plos.org |
| Glu271 | Polarization of water molecule for epoxide ring opening | mdpi.com |
| Asp375 | Guides nucleophilic attack | mdpi.com |
| Tyr383 | Proton donor | mdpi.com |
| Arg563 | Carboxylate recognition and substrate alignment | mdpi.com |
| Lys565 | Carboxylate recognition and substrate alignment | mdpi.com |
Structural Determinants Governing Substrate Recognition and Inactivation
The specificity of LTA4H for its substrate is dictated by the unique architecture of its active site. The L-shaped cleft is narrow and hydrophobic, creating a highly confined binding pocket that accommodates the shape of the LTA4 substrate. nih.gov This hydrophobic cavity is approximately 6–7 Å wide and extends 15 Å into the protein. nih.gov
The recognition of the substrate is a highly specific process. The carboxylate group at one end of the LTA4 molecule interacts with the positively charged residues Arg563 and Lys565, anchoring it in place. mdpi.com The rest of the fatty acid chain fits into the bent, hydrophobic tunnel.
Inactivation of the enzyme can be achieved by molecules that bind to the active site and disrupt the catalytic process. These inhibitors often mimic the structure of the natural substrate or chelate the catalytic zinc ion. The development of such inhibitors is a key strategy for creating anti-inflammatory drugs. nih.govnih.gov
Computational Approaches for Elucidating Enzyme-Ligand Interactions
Computational methods are powerful tools for investigating the interactions between LTA4H and its ligands, including its substrate LTA4, which is generated from (-)-Leukotriene A4 methyl ester. These approaches provide detailed insights into binding modes and can guide the design of novel inhibitors.
Structure-based pharmacophore modeling and molecular docking are widely used computational techniques to study LTA4H. mdpi.commdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) that are necessary for a molecule to bind to the active site of LTA4H. These models are often generated based on the crystal structure of LTA4H in complex with a known inhibitor, such as bestatin. mdpi.complos.org The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for novel inhibitor candidates. mdpi.commdpi.com
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when it binds to the active site of the enzyme. nih.govnih.gov For LTA4H, docking studies have been used to propose binding models for the natural substrate LTA4 and to identify potential inhibitors. plos.orgnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. The accuracy of docking algorithms is often validated by redocking a co-crystallized ligand and comparing the predicted pose to the experimental structure. mdpi.com
These computational approaches have been instrumental in identifying novel scaffolds for LTA4H inhibitors. nih.gov
While this compound is primarily utilized as a stable precursor to generate the active substrate LTA4 for in vitro assays, its role is crucial in the discovery of LTA4H modulators. mdpi.com The ability to produce LTA4 in a controlled manner allows for high-throughput screening of compound libraries to identify potential inhibitors. mdpi.com
Although direct computational modeling of the methyl ester as a probe is not extensively documented, the insights gained from assays using LTA4 derived from the methyl ester are fundamental for computational studies. The experimental data on inhibition obtained from these assays are used to build and validate computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com
The general workflow for identifying modulators involves:
In Vitro Screening: Compounds are tested for their ability to inhibit the LTA4H-catalyzed conversion of LTA4 (generated from its methyl ester) to LTB4. mdpi.com
Computational Modeling: The binding modes of active compounds identified in the screening are then studied using molecular docking and molecular dynamics simulations to understand the structural basis for their activity. plos.orgnih.gov
Pharmacophore-Based Virtual Screening: Pharmacophore models derived from the enzyme-inhibitor complexes are used to search for new, structurally diverse molecules with the potential to be potent modulators. mdpi.comnih.gov
This integrated approach, which relies on the use of this compound as a key laboratory tool, has led to the discovery of several classes of LTA4H inhibitors. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
